molecular formula C14H28O3 B14353418 Methyl 2-methyl-3-(nonyloxy)propanoate CAS No. 90177-68-7

Methyl 2-methyl-3-(nonyloxy)propanoate

Cat. No.: B14353418
CAS No.: 90177-68-7
M. Wt: 244.37 g/mol
InChI Key: LSAQDAWMHNDCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(nonyloxy)propanoate is an ester derivative featuring a branched propanoate backbone with a methyl group at the 2-position and a nonyloxy (C₉H₁₉O-) substituent at the 3-position. For example, esters with analogous substituents, such as amino or chlorinated alkoxy groups, exhibit distinct solubility, reactivity, and stability profiles .

Properties

CAS No.

90177-68-7

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

methyl 2-methyl-3-nonoxypropanoate

InChI

InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-11-17-12-13(2)14(15)16-3/h13H,4-12H2,1-3H3

InChI Key

LSAQDAWMHNDCBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(nonyloxy)propanoate typically involves esterification reactions. One common method is the reaction of 2-methyl-3-(nonyloxy)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(nonyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(nonyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(nonyloxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-methyl-3-(nonyloxy)propanoate with three structurally related esters from the evidence, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Substituents Molecular Formula Key Functional Groups Potential Applications
This compound (Target) Nonyloxy (C₉H₁₉O-) C₁₄H₂₈O₃ Ester, Ether Surfactants, lubricants
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate Amino (C₄H₉N-) C₉H₁₉NO₂ Ester, Amine Pharmaceutical intermediates
Methyl 4-(3-chloropropoxy)-2-cyano...benzoate Chloropropoxy (Cl-C₃H₆O-), Cyano C₁₅H₁₅ClN₂O₄ Ester, Nitrile, Chloroalkoxy Agrochemical synthesis
Methyl 2-(3-ethoxy...)propanoate Trifluoromethylphenyl-triazolyl C₁₈H₂₂F₃N₄O₅ Ester, Triazole, Trifluoromethyl Bioactive molecule synthesis

Key Observations:

Lipophilicity: The nonyloxy group in the target compound enhances lipophilicity compared to shorter-chain substituents (e.g., chloropropoxy in ). This property may improve its performance in nonpolar solvents or lipid-based formulations.

Reactivity: Amino-substituted analogs (e.g., ) exhibit nucleophilic reactivity due to the amine group, whereas the nonyloxy ether in the target compound is less reactive, favoring stability in acidic/basic conditions.

Electronic Effects: The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of the nonyloxy group. This difference could influence intermolecular interactions in catalytic or binding applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.